Welcome to the BenchChem Online Store!
molecular formula O8S2Sn B095922 Tin sulfate CAS No. 19307-28-9

Tin sulfate

Cat. No. B095922
M. Wt: 310.8 g/mol
InChI Key: FAKFSJNVVCGEEI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04184928

Procedure details

A method of preparing a steel surface for painting or enamelling which comprises the step of coating the surface with a tin-zinc alloy by electrodeposition from an aqueous electrolyte containing zinc sulphamate, tin sulphate and sulphamic acid, the proportion of tin sulphate to zinc sulphate being such as to provide a weight ratio of not less than 20:80 and not more than 60:40 between the tin and the zinc present in the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[Sn].S(=O)(=O)([O-])N.[Zn+2].S(=O)(=O)([O-])N.[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[Sn+4:19].[S:20]([O-:24])([O-:23])(=[O:22])=[O:21].S(=O)(=O)(O)N>>[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[Sn+4:19].[S:20]([O-:24])([O-:23])(=[O:22])=[O:21].[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[Zn+2:1] |f:0.1,2.3.4,5.6.7,9.10.11,12.13,^3:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn].[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)([O-])(=O)=O.[Zn+2].S(N)([O-])(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Sn+4].S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A method of preparing a steel surface for painting or enamelling which

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Sn+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04184928

Procedure details

A method of preparing a steel surface for painting or enamelling which comprises the step of coating the surface with a tin-zinc alloy by electrodeposition from an aqueous electrolyte containing zinc sulphamate, tin sulphate and sulphamic acid, the proportion of tin sulphate to zinc sulphate being such as to provide a weight ratio of not less than 20:80 and not more than 60:40 between the tin and the zinc present in the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[Sn].S(=O)(=O)([O-])N.[Zn+2].S(=O)(=O)([O-])N.[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[Sn+4:19].[S:20]([O-:24])([O-:23])(=[O:22])=[O:21].S(=O)(=O)(O)N>>[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[Sn+4:19].[S:20]([O-:24])([O-:23])(=[O:22])=[O:21].[S:14]([O-:18])([O-:17])(=[O:16])=[O:15].[Zn+2:1] |f:0.1,2.3.4,5.6.7,9.10.11,12.13,^3:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn].[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)([O-])(=O)=O.[Zn+2].S(N)([O-])(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Sn+4].S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A method of preparing a steel surface for painting or enamelling which

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Sn+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.